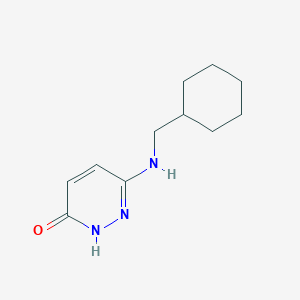

6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(cyclohexylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-11-7-6-10(13-14-11)12-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNXKBQZIJLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-((Cyclohexylmethyl)amino)pyridazin-3-ol: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the novel compound 6-((Cyclohexylmethyl)amino)pyridazin-3-ol. As this molecule is not extensively documented in current literature, this document presents a scientifically grounded, hypothetical framework for its synthesis, structural characterization, and potential biological applications. The methodologies and insights are derived from established protocols and structure-activity relationships of analogous pyridazinone derivatives.[3] The primary objective is to equip researchers and drug development professionals with a robust starting point for the investigation and potential exploitation of this promising chemical entity.

Introduction: The Promise of the Pyridazinone Core

The pyridazinone heterocyclic system is of significant interest due to its diverse pharmacological properties.[4][5] Marketed drugs such as Pimobendan and Levosimendan, which feature this core, underscore its therapeutic relevance, particularly in treating cardiovascular diseases.[1] These compounds often function as potent inhibitors of phosphodiesterase (PDE) enzymes, leading to vasodilation and positive inotropic effects.[6][7]

The title compound, 6-((Cyclohexylmethyl)amino)pyridazin-3-ol, combines the pyridazin-3-ol core with a cyclohexylmethylamino substituent at the C6 position. This lipophilic side chain is hypothesized to enhance binding affinity to target proteins and improve pharmacokinetic properties. This guide will explore a plausible synthetic route, detail the necessary analytical techniques for its characterization, and propose a primary biological target and mechanism of action based on its structural similarity to known bioactive molecules.

Proposed Chemical Synthesis

A logical and efficient synthetic pathway for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is proposed, commencing from the commercially available 3,6-dichloropyridazine. The strategy involves a three-step sequence of nucleophilic aromatic substitution followed by demethylation.

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-methoxypyridazine

-

Rationale: This initial step selectively replaces one chlorine atom with a methoxy group. Methanol acts as both the solvent and the source of the methoxide nucleophile in the presence of a base. This is a standard method for differentiating the reactivity of the two chlorine atoms on the pyridazine ring.

-

Protocol:

-

To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-methoxypyridazine.

-

Step 2: Synthesis of 6-((Cyclohexylmethyl)amino)-3-methoxypyridazine

-

Rationale: This step involves a nucleophilic aromatic substitution where the primary amine, cyclohexylmethanamine, displaces the remaining chlorine atom. A high-boiling solvent like n-butanol and a non-nucleophilic base (DIPEA) are used to drive the reaction to completion. This type of amination is a well-established method for functionalizing chloropyridazines.[8][9]

-

Protocol:

-

In a sealed vessel, dissolve 6-chloro-3-methoxypyridazine (1.0 equivalent) in n-butanol.

-

Add cyclohexylmethanamine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the mixture to reflux (approx. 120 °C) for 12-18 hours, monitoring by TLC.

-

Cool the reaction to ambient temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via silica gel chromatography to yield the desired product.

-

Step 3: Demethylation to 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

-

Rationale: The final step is the cleavage of the methyl ether to unmask the target hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.[7] A strong acid like hydrobromic acid is effective for this transformation.

-

Protocol:

-

Suspend 6-((cyclohexylmethyl)amino)-3-methoxypyridazine (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction in an ice bath and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of diethyl ether.

-

Dry the product under vacuum to obtain the final compound, 6-((cyclohexylmethyl)amino)pyridazin-3-ol.

-

Structural Characterization and Data

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.[10][11][12]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, a doublet for the methylene bridge protons, two doublets for the pyridazine ring protons, and broad signals for the N-H and O-H protons. |

| ¹³C NMR | Resonances for the aliphatic carbons of the cyclohexylmethyl group and the aromatic carbons of the pyridazinone core. The carbonyl carbon (C3) is expected to appear downfield. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |

| HPLC | A single major peak indicating high purity (ideally >95%). |

| FT-IR | Characteristic absorption bands for N-H stretching, O-H stretching (broad), C=O stretching (of the pyridazinone tautomer), and C=C/C=N stretching in the aromatic region. |

Hypothesized Biological Activity: A Potential PDE3 Inhibitor

The pyridazin-3(2H)-one scaffold is a well-known pharmacophore for inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3.[7][13] PDE3 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which mediates a wide range of physiological processes, including cardiac muscle contraction and smooth muscle relaxation.[6]

Proposed Mechanism of Action

It is hypothesized that 6-((cyclohexylmethyl)amino)pyridazin-3-ol acts as a selective inhibitor of the PDE3 enzyme. By blocking the hydrolytic activity of PDE3, the compound would prevent the breakdown of cAMP to AMP. The resulting increase in intracellular cAMP in cardiomyocytes activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels and an increase in calcium influx. This elevated intracellular calcium enhances myocardial contractility (positive inotropy). In vascular smooth muscle cells, increased cAMP levels lead to vasodilation. This dual action, known as "inodilation," is characteristic of PDE3 inhibitors and is beneficial in the treatment of conditions like congestive heart failure.[6][7]

Caption: Hypothesized mechanism of action via PDE3 inhibition.

Recommended In Vitro Assays

To validate the hypothesized biological activity, the following experimental protocols are recommended:

Protocol 1: PDE3A Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the human PDE3A enzyme.

-

Methodology:

-

Use a commercially available fluorescence polarization (FP)-based PDE assay kit.

-

Prepare a dilution series of the test compound in assay buffer.

-

In a 384-well plate, add recombinant human PDE3A enzyme to each well containing the test compound or vehicle control.

-

Initiate the reaction by adding a fluorescently labeled cAMP substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and add the FP-binding agent.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based cAMP Accumulation Assay

-

Objective: To measure the effect of the compound on intracellular cAMP levels in a relevant cell line (e.g., H9c2 rat cardiomyocytes).

-

Methodology:

-

Plate H9c2 cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with a sub-maximal concentration of a known adenylyl cyclase activator (e.g., Forskolin) for 15 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.

-

Plot the cAMP concentration against the test compound concentration to determine the potency (EC₅₀).

-

Conclusion and Future Directions

This guide has outlined a plausible and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of 6-((cyclohexylmethyl)amino)pyridazin-3-ol. Based on the well-established pharmacology of the pyridazinone core, this novel compound holds significant potential as a selective PDE3 inhibitor for cardiovascular applications.[1][14]

Future research should focus on executing the proposed synthesis and confirming the compound's structure. Subsequent in vitro assays will be crucial to validate its activity and selectivity against PDE3 and other PDE isoforms. Should the compound demonstrate promising potency and selectivity, further investigation into its pharmacokinetic properties (ADME) and in vivo efficacy in animal models of heart failure would be warranted. The insights gained from this foundational work will pave the way for the potential development of a new generation of pyridazinone-based therapeutics.

References

- PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

- ResearchGate. (2024, December 24). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

- PubMed. (2020, December 4). Azolo[ d]pyridazinones in medicinal chemistry.

- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.

- MDPI. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- ResearchGate. Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.

- BenchChem. The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.

- PMC. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Sami Publishing Company. (2021, August 12). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.

- Taylor & Francis Online. (2024, August 6). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer: Future Medicinal Chemistry.

- PubMed. (2024, August 17). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PMC. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

- ResearchGate. (2025, December 31). (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.

- Pharma Research Library. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative | International Journal of Chemistry and Pharmaceutical Sciences.

- MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.

- ResearchGate. (2016, October 13). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives.

- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.

- PMC. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.

- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.

- PubChem. 6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide.

- ChemScene. 6-Chloro-n-(cyclohexylmethyl)pyridazin-3-amine.

- Sigma-Aldrich. 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine.

- PubChemLite. 6-cyclohexylpyridazin-3-amine (C10H15N3).

- PubChem. 6-Aminopyridazin-3(2H)-one.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. jchemrev.com [jchemrev.com]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6-((Cyclohexylmethyl)amino)pyridazin-3-ol: Technical Monograph

[1]

Abstract

This technical guide provides an in-depth analysis of 6-((cyclohexylmethyl)amino)pyridazin-3-ol , a heterocyclic building block and pharmacophore relevant to medicinal chemistry.[1][2] While often indexed under its tautomeric ketone form, 6-((cyclohexylmethyl)amino)pyridazin-3(2H)-one , this compound represents a critical scaffold in the development of kinase inhibitors, glutaminase inhibitors, and cardiovascular agents.[2] This document details its chemical identity, tautomeric equilibrium, synthetic pathways, and potential biological applications, serving as a reference for researchers in drug discovery.[2]

Part 1: Identity & Registry[3]

This compound belongs to the class of 6-amino-3-pyridazinones .[1][2] It is frequently encountered in patent literature as an intermediate or a specific inhibitor motif but may not have a widely recognized single CAS number in public commodity catalogs.[1][2] Researchers must be aware of the dual nomenclature arising from its lactam-lactim tautomerism.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 6-[(Cyclohexylmethyl)amino]pyridazin-3(2H)-one (Preferred)6-[(Cyclohexylmethyl)amino]pyridazin-3-ol |

| Common Name | 6-Cyclohexylmethylaminopyridazinone |

| CAS Number | Research Grade / Non-indexed Note: See Precursor CAS 845736-79-0 below.[1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| SMILES (Keto) | O=C1C=CC(NCC2CCCCC2)=NN1 |

| InChI Key | Derivative specific (Structure dependent) |

Key Precursor Registry

Due to the specialized nature of the final target, it is often synthesized on-demand from registered precursors.[1][2]

Part 2: Chemical Structure & Properties[1][2][10]

Tautomerism (Lactam-Lactim Equilibrium)

The pyridazin-3-ol moiety exists in equilibrium with its keto (pyridazin-3(2H)-one) tautomer.[1][2] In solution and the solid state, the keto form (lactam) is generally thermodynamically favored due to the strength of the N-H bond and the preservation of amide-like resonance, although the "3-ol" nomenclature persists in older literature.[1][2]

Figure 1: Tautomeric equilibrium between the 3-ol and 3(2H)-one forms.

Physicochemical Properties[1][2][4][11][12]

-

Solubility: Low water solubility due to the lipophilic cyclohexyl tail.[1][2] Soluble in DMSO, Methanol, and DMF.[1]

-

Acidity (pKa): The amide-like NH of the pyridazinone ring typically has a pKa of 10.5 – 11.5 .[1][2] The exocyclic amine (attached to cyclohexyl) is less basic than a typical secondary amine due to conjugation with the electron-deficient pyridazine ring.[1][2]

-

H-Bonding: The molecule acts as both a hydrogen bond donor (NH) and acceptor (C=O, Ring N).[1][2]

Part 3: Synthesis & Manufacturing[1][2][13]

The synthesis of 6-((cyclohexylmethyl)amino)pyridazin-3-ol can be approached via two primary routes: Nucleophilic Aromatic Substitution (SnAr) or Hydrolysis .[1][2]

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathways to the target pyridazinone.

Protocol A: Direct Substitution (Green Route)

This method utilizes the commercially available 6-chloropyridazin-3(2H)-one.[1][2]

-

Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq), Cyclohexylmethylamine (2.0 - 3.0 eq), Water or Ethanol.[1][2]

-

Conditions: Reflux at 100–120°C for 12–24 hours. The reaction may require a sealed tube if the amine is volatile, though cyclohexylmethylamine (bp ~160°C) allows open reflux.[1]

-

Workup: Cool the mixture. The product often precipitates as a solid.[1][2] Filter, wash with cold water, and recrystallize from ethanol/water.[1]

-

Mechanism: SnAr displacement of the chloride by the amine.[1][2] The keto-form of the starting material is less reactive than the di-chloro precursor, requiring harsher thermal conditions.[1][2]

Protocol B: Hydrolysis of Chloro-Intermediate

-

Step 1: React 3,6-dichloropyridazine with cyclohexylmethylamine (1 eq) to yield 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0).[1][2]

-

Step 2: Hydrolyze the remaining chlorine using glacial acetic acid or aqueous HCl at reflux.[1][2]

-

Advantage: Allows for easier purification of the intermediate if the direct route yields mixtures.[1][2]

Part 4: Applications & Biological Context

The 6-amino-3-pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for other heterocyclic amides.[1][2]

Kinase Inhibition (ATP-Competitive)

The pyridazinone motif functions as a "hinge binder" in the ATP-binding pocket of various kinases.

-

Mechanism: The lactam group (NH and C=O) forms a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

-

Targets: Derivatives of this scaffold have shown activity against CDK (Cyclin-Dependent Kinases) , p38 MAPK , and GSK-3β .[1][2] The cyclohexylmethyl group provides hydrophobic bulk to fill the "gatekeeper" or solvent-exposed pockets.[1][2]

Glutaminase Inhibition

Recent research highlights pyridazinone derivatives as allosteric inhibitors of Glutaminase (GLS1), an enzyme critical for cancer cell metabolism.[1][2]

-

Relevance: The 6-amino substituent allows for extension into the allosteric binding channel, where the cyclohexyl ring can interact with hydrophobic residues.[1][2]

Cardiovascular Activity

Historically, 6-substituted pyridazinones (like pimobendan or levosimendan analogs) have been explored as phosphodiesterase III (PDE3) inhibitors and calcium sensitizers for treating heart failure.[1][2] The target molecule's structure aligns with the SAR (Structure-Activity Relationship) required for PDE inhibition.[1][2]

References

-

PubChem Compound Summary. 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

-

Sigma-Aldrich / Merck. 6-Chloro-3(2H)-pyridazinone Product Sheet (CAS 19064-67-6).[1][2]Link[1][2]

-

ChemScene. 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Product Data.Link[1][2]

-

Wermuth, C. G. The Practice of Medicinal Chemistry. (Discusses pyridazinone bioisosterism and tautomerism). Academic Press.[1][2]

-

BenchChem. Synthesis of 6-Propylpyridazin-3-amine and analogs. (General procedure for 6-substituted pyridazines). Link

Sources

- 1. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 6-chloropyridazin-3-ol| CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloro-3(2H)-pyridazinone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

The Pyridazinone Scaffold: A Versatile Nucleus in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have made it a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyridazinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.

The Chemical Appeal of the Pyridazinone Scaffold

The pyridazinone ring system offers a unique combination of features that make it an attractive starting point for drug design. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, while the lactam moiety provides a hydrogen bond donor and acceptor. The aromatic nature of the ring system allows for various substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the discovery of pyridazinone derivatives with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A primary mechanism by which pyridazinone compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, the derivative 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) has been shown to induce apoptosis in acute promyelocytic leukemia cells.[3][4] This process is characterized by a cascade of molecular events, including:

-

Mitochondrial Depolarization: A decrease in the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.[3]

-

Caspase Activation: Activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[3][4]

-

DNA Fragmentation: The cleavage of genomic DNA into smaller fragments, a hallmark of late-stage apoptosis.[4]

Furthermore, many pyridazinone-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis. Some pyridazinone derivatives have been designed as analogues of the multi-kinase inhibitor sorafenib, demonstrating the potential to mimic the activity of established anticancer drugs.[5][7]

Signaling Pathway: Pyridazinone-Induced Apoptosis

Caption: Pyridazinone derivatives can induce apoptosis through the intrinsic pathway by increasing reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent activation of caspase-3.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[8][9][10]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridazinone scaffold has also been a source of promising antimicrobial agents with activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms of action for many antimicrobial pyridazinone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The structural diversity of these compounds allows for the potential to target various microbial enzymes and pathways.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12][13][14][15]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyridazinone compound in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the pyridazinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Diarylurea derivative 10h | Staphylococcus aureus | 16 | [5] |

| Diarylurea derivative 8g | Candida albicans | 16 | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazinone derivatives have shown significant anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyridazinone compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10] By selectively inhibiting COX-2 over COX-1, some pyridazinone derivatives can reduce inflammation with a lower risk of gastric ulceration.

Additionally, certain pyridazinone derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play crucial roles in orchestrating the inflammatory response.[16]

Signaling Pathway: Anti-inflammatory Action of Pyridazinones

Caption: Pyridazinone derivatives can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[16][17][18][19][20]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least a week.

-

Compound Administration: Administer the pyridazinone derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Cardiovascular Effects: A Focus on Vasodilation and Cardiotonic Activity

Pyridazinone derivatives have a rich history in cardiovascular research, with many compounds exhibiting potent vasodilatory and positive inotropic (cardiotonic) effects.

Mechanism of Action: PDE3 Inhibition and Calcium Sensitization

A key mechanism underlying the cardiovascular effects of many pyridazinone compounds is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[21][22][23][24] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in vascular smooth muscle cells results in vasodilation and in cardiac muscle cells leads to an increase in contractility (positive inotropy).

Some pyridazinone derivatives, such as Levosimendan, also exhibit a calcium-sensitizing effect on cardiac troponin C. This means they enhance the contractility of the heart muscle without significantly increasing intracellular calcium concentrations, which can be beneficial in heart failure by improving cardiac efficiency without increasing the risk of arrhythmias.

Experimental Workflow: In Vitro Vasodilation Assay

Caption: Workflow for assessing the vasodilatory effects of pyridazinone derivatives using an isolated aortic ring assay.

Experimental Protocol: In Vitro Vasodilation using Aortic Rings

The isolated aortic ring assay is a common in vitro method to evaluate the direct vasodilatory effects of a compound on blood vessels.[25][26][27][28][29]

Principle: Rings of the thoracic aorta are suspended in an organ bath and contracted with a vasoconstrictor. The ability of the test compound to relax the pre-contracted rings is measured.

Step-by-Step Methodology:

-

Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.

-

Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction: After an equilibration period, induce a sustained contraction of the aortic rings using a vasoconstrictor agent like phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivative to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension and calculate the percentage of relaxation for each concentration. Determine the half-maximal effective concentration (EC50) value.

Clinical Relevance and Future Perspectives

The diverse biological activities of the pyridazinone scaffold have translated into clinically useful drugs. Levosimendan and Pimobendan are notable examples of pyridazinone-based drugs used in the treatment of heart failure.[2][30][31][32] Levosimendan is valued for its dual mechanism of calcium sensitization and PDE3 inhibition, which improves cardiac function without significantly increasing myocardial oxygen demand.[2] Pimobendan is widely used in veterinary medicine to manage congestive heart failure in dogs.[31]

The ongoing research into pyridazinone derivatives continues to uncover new therapeutic possibilities. The ability to synthesize a wide array of analogues with tailored properties ensures that the pyridazinone scaffold will remain a cornerstone of medicinal chemistry for years to come. Future research will likely focus on further elucidating the molecular targets and mechanisms of action of these compounds, as well as developing derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PMC. [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

-

Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]

-

A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Translational Cancer Research. [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Profiles RNS. [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

-

MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

-

(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis. [Link]

-

Strategies to access 6-aryl-4,5-dihydropyridazinones. ResearchGate. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Semantic Scholar. [Link]

-

Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure of. Preprints.org. [Link]

-

Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. PubMed. [Link]

-

Use of Levosimendan in Patients with Pulmonary Hypertension: What is the Current Evidence? Semantic Scholar. [Link]

-

Summary of randomized controlled clinical trials with levosimendan. ResearchGate. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. [Link]

-

Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

-

Levosimendan: current data, clinical use and future development. PMC. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

-

either acetic acid-induced writhing or hot-plate tests, an. CABI Digital Library. [Link]

-

(PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. [Link]

-

General protocol to set up novel application of the aortic ring assay.... ResearchGate. [Link]

-

Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PMC. [Link]

-

In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Influence of levosimendan, pimobendan, and milrinone on the regional distribution of cardiac output in anaesthetized dogs. PubMed. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

-

Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchhub.com [researchhub.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. inotiv.com [inotiv.com]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. jchemrev.com [jchemrev.com]

- 22. mdpi.com [mdpi.com]

- 23. jaoc.samipubco.com [jaoc.samipubco.com]

- 24. researchgate.net [researchgate.net]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. EPIC Study Results: Pimobendan in Dogs with MMVD [epictrial.com]

- 32. Influence of levosimendan, pimobendan, and milrinone on the regional distribution of cardiac output in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol as a p38 MAPK Inhibitor

Introduction

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[1][2][3][4][5] A significant body of research has identified the p38 mitogen-activated protein kinase (MAPK) as a key molecular target for many anti-inflammatory pyridazinone-based compounds.[6][7][8][9] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, making it an attractive target for therapeutic intervention in inflammatory diseases.[10][11][12][13][14]

This technical guide puts forth the hypothesis that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol , a molecule incorporating the core pyridazin-3-ol moiety, functions as an inhibitor of the p38 MAPK signaling pathway. This hypothesis is predicated on the extensive structure-activity relationship data available for analogous pyridazinone derivatives. We will outline a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis, providing detailed protocols and the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

The p38 MAPK Signaling Pathway: A Central Mediator of Inflammation

The p38 MAPK pathway is a component of the larger MAPK family, which also includes the ERK and JNK pathways.[10] It plays a pivotal role in transducing extracellular signals into a variety of cellular responses, particularly in the context of inflammation and stress.[10][13] The pathway is activated by a range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and environmental stressors.[11][14] Activation of p38 MAPK leads to the phosphorylation and subsequent activation of downstream transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11][13] Consequently, inhibition of p38 MAPK presents a promising strategy for mitigating inflammatory responses.[12][14]

Proposed Mechanism of Action Hypothesis

We hypothesize that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol directly binds to and inhibits the kinase activity of p38 MAPK, likely targeting the ATP-binding site. This inhibition is expected to block the phosphorylation of downstream substrates, leading to a reduction in the production of pro-inflammatory mediators.

To validate this hypothesis, a phased experimental approach is proposed, progressing from direct biochemical assays to cellular and functional assays. This tiered strategy ensures a thorough and robust evaluation of the compound's mechanism of action.

Phase 1: In Vitro Biochemical Assays to Determine Direct Enzyme Inhibition

The initial phase focuses on establishing a direct interaction between 6-((Cyclohexylmethyl)amino)pyridazin-3-ol and the p38 MAPK enzyme.

1.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound's ability to displace a fluorescently labeled tracer from the ATP-binding site of the p38 MAPK enzyme.[15][16][17] It is a sensitive and high-throughput method for determining the binding affinity (IC50) of the test compound.

Experimental Protocol:

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in DMSO, followed by dilution in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).[15]

-

Prepare a 2X kinase/antibody mixture in Kinase Buffer A and add 5 µL to each well.[15]

-

Prepare a 2X tracer solution in Kinase Buffer A and add 5 µL to each well.[15]

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.[17]

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

| Parameter | Description |

| Assay Principle | Competitive binding between the test compound and a fluorescent tracer for the ATP-binding site of the kinase. Binding of the tracer results in a high FRET signal, which is reduced upon displacement by the inhibitor.[15][16][17] |

| Endpoint | IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of tracer binding. |

| Controls | A known p38 MAPK inhibitor (e.g., SB203580) as a positive control and DMSO as a vehicle control. |

1.2. In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay measures the amount of ADP produced during the kinase reaction, providing a direct assessment of the compound's effect on the catalytic activity of p38 MAPK.[18] It serves as an orthogonal method to the binding assay to confirm inhibitory activity.

Experimental Protocol:

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO.[19]

-

Add 2 µL of diluted p38α enzyme and incubate at room temperature for 15 minutes.[19]

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[19]

-

Incubate the reaction at room temperature for 60 minutes.[19]

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[18]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[18]

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Phase 2: Cellular Assays to Confirm Target Engagement and Pathway Inhibition

This phase aims to verify that the compound engages p38 MAPK within a cellular context and inhibits its downstream signaling.

2.1. Cellular Thermal Shift Assay (CETSA™)

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells.[20][21][22] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides crucial evidence of target engagement in a physiological environment.[23][24]

Experimental Protocol:

-

Reagents and Materials:

-

Human cell line (e.g., THP-1 monocytes)

-

Cell culture medium

-

Test Compound and Vehicle Control (DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-p38 MAPK

-

Western blot reagents

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

-

Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40-70°C).

-

Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble p38 MAPK in each sample by Western blotting.

-

Plot the fraction of soluble p38 MAPK against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

2.2. Western Blot Analysis of p38 MAPK Phosphorylation

Rationale: This assay directly measures the phosphorylation status of p38 MAPK in cells, which is an indicator of its activation.[25] Inhibition of p38 MAPK by the test compound should lead to a decrease in its phosphorylation upon stimulation.

Experimental Protocol:

-

Reagents and Materials:

-

Procedure:

-

Pre-treat cells with various concentrations of the test compound for 1 hour.[27]

-

Stimulate the cells with LPS to activate the p38 MAPK pathway.[27]

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

-

Block the membrane and incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK.[28]

-

Incubate with HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[19]

-

Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.[19]

-

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Phase 3: Functional Cellular Assays

The final phase assesses the functional consequences of p38 MAPK inhibition by the test compound.

3.1. Cytokine Production Assay

Rationale: This assay measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key downstream products of the p38 MAPK pathway.[27] A reduction in cytokine production in the presence of the test compound would provide strong functional evidence for its anti-inflammatory activity via p38 MAPK inhibition.

Experimental Protocol:

-

Reagents and Materials:

-

Human cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells)

-

Stimulant (e.g., LPS)

-

Test Compound and Control Inhibitor

-

ELISA kits for TNF-α and IL-6

-

-

Procedure:

-

Pre-treat cells with different concentrations of the test compound.[27]

-

Stimulate the cells with LPS.[27]

-

Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).[27]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.[27]

-

Calculate the percentage of inhibition of cytokine production and determine the IC50 value.

-

| Experiment | Expected Outcome for a p38 MAPK Inhibitor |

| LanthaScreen™ Eu Kinase Binding Assay | Dose-dependent inhibition of tracer binding to p38 MAPK, yielding a potent IC50 value. |

| ADP-Glo™ Kinase Activity Assay | Dose-dependent inhibition of p38 MAPK catalytic activity, with an IC50 value comparable to the binding assay. |

| Cellular Thermal Shift Assay (CETSA™) | A positive thermal shift in the melting temperature of p38 MAPK in the presence of the compound, confirming target engagement in intact cells. |

| Western Blot for p-p38 MAPK | Dose-dependent reduction in LPS-induced phosphorylation of p38 MAPK, with no significant change in total p38 MAPK levels. |

| Cytokine Production Assay (TNF-α & IL-6) | Dose-dependent inhibition of LPS-induced production of TNF-α and IL-6, demonstrating functional anti-inflammatory activity. |

Conclusion

The hypothesis that 6-((Cyclohexylmethyl)amino)pyridazin-3-ol functions as a p38 MAPK inhibitor is strongly supported by the established pharmacology of the pyridazinone scaffold. The multi-tiered experimental approach detailed in this guide provides a robust framework for rigorously testing this hypothesis. Successful outcomes in these assays would not only elucidate the mechanism of action of this specific compound but also further validate the pyridazinone core as a privileged structure for the development of novel anti-inflammatory agents targeting the p38 MAPK pathway.

References

-

p38 MAPK Signaling Review - Assay Genie. Available from: [Link]

-

Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC. Available from: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells - Nature Protocols. Available from: [Link]

-

Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. Available from: [Link]

-

P38 Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

-

Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. Available from: [Link]

-

Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase - PubMed. Available from: [Link]

-

p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed. Available from: [Link]

-

Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]

-

Novel p38 MAPK Assay | UCR Flintbox. Available from: [Link]

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - Liang Tong Lab at Columbia University. Available from: [Link]

-

Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available from: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available from: [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC - NIH. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]

-

AF4001-Phospho-p38 MAPK (Thr180/Tyr182) Ab - Affinity Biosciences. Available from: [Link]

-

Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC. Available from: [Link]

-

Western blot analysis of total and phospho-p38-MAPK in normal and... - ResearchGate. Available from: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available from: [Link]

- WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents.

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available from: [Link]

-

Development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed. Available from: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. mdpi.com [mdpi.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Phospho-p38 MAPK (Thr180/Tyr182) antibody (28796-1-AP) | Proteintech [ptglab.com]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]

Methodological & Application

Application Note: Optimized In Vitro Assay Conditions for Amino-Pyridazinone Derivatives

Abstract

Amino-pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as Phosphodiesterase (PDE) inhibitors (cardiotonic/asthma indications) and Cyclooxygenase (COX-2) inhibitors (anti-inflammatory indications). However, their specific physicochemical properties—namely planar lipophilicity and potential autofluorescence—pose significant challenges in in vitro assay development. This guide details optimized protocols for handling these compounds, focusing on solubility management, interference-free enzymatic assays (TR-FRET), and robust cell-based validation (RAW 264.7 model).

Part 1: Compound Management & Solubility (The Foundation)

The 6-substituted-3(2H)-pyridazinone core is often highly crystalline and lipophilic. A common failure mode in bioassays is "apparent" inactivity or false positives due to compound precipitation upon introduction to aqueous buffers.

Solubilization Protocol

-

Primary Stock: Dissolve neat solid in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5–10 minutes at 37°C if visual turbidity persists.

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (>3 times) as these derivatives can form micro-crystals that act as nucleation sites for precipitation.

The "Intermediate Dilution" Step (Critical)

Directly pipetting 100% DMSO stock into a protein-rich assay buffer often causes immediate local precipitation ("crashing out").

-

Protocol: Prepare a 10x or 100x intermediate dilution in assay buffer containing 5-10% DMSO .

-

Validation: Check this intermediate plate via nephelometry (light scattering) or simple visual inspection against a dark background before transferring to the final assay plate.

Handling Autofluorescence

Many amino-pyridazinones possess conjugated π-systems that fluoresce in the blue-green region (450–550 nm).

-

Risk: This overlaps with standard FITC/GFP channels, causing false inhibition data in intensity-based assays.

-

Mitigation: Use Time-Resolved Fluorescence (TR-FRET) or Red-shifted dyes (Alexa Fluor 647) to gate out compound interference.

Part 2: Enzymatic Assay Protocol (PDE3 Inhibition)

Target Context: Amino-pyridazinones (e.g., analogs of milrinone or levosimendan) are classic PDE3 inhibitors. Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). This method is superior to polarization or absorbance because the time-delay measurement eliminates interference from the fluorescent pyridazinone core.

Assay Principle

The assay measures the conversion of cAMP (substrate) to AMP. A tracer (biotin-cAMP) competes with endogenous cAMP for binding to a labeled antibody.

-

High cAMP (Inhibition): Low FRET signal (Tracer is displaced).

-

Low cAMP (No Inhibition): High FRET signal (Tracer binds antibody).

Reagents & Buffer Conditions

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂ (Critical cofactor for PDE), 1.7 mM EGTA, 0.01% BSA (prevents non-specific binding of lipophilic pyridazinones).

-

Enzyme: Human recombinant PDE3A (catalytic domain).

-

Substrate: FAM-cAMP (Fluorophore labeled).

Workflow Diagram

Caption: Step-by-step TR-FRET workflow for PDE3 inhibition. The intermediate dilution step prevents compound precipitation.

Data Analysis

Calculate % Inhibition using the following formula:

-

Note: If the raw fluorescence intensity at the donor wavelength (615 nm) varies significantly (>20%) between wells, the compound is likely quenching the donor or precipitating.

Part 3: Cell-Based Validation (Anti-Inflammatory/COX-2)

Target Context: 6-substituted pyridazinones are potent COX-2 inhibitors. Model: RAW 264.7 Macrophages stimulated with Lipopolysaccharide (LPS).[1] Readout: Nitric Oxide (NO) production via Griess Assay. This is a robust, cost-effective proxy for inflammation that correlates well with COX-2/iNOS pathway inhibition.

Cell Culture Conditions

-

Cell Line: RAW 264.7 (Murine Macrophages).[1]

-

Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

-

Passage: Do not allow cells to reach >80% confluence; these cells can spontaneously activate if overcrowded, creating high background noise.

Experimental Protocol

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Add Amino-pyridazinone derivatives (0.1 – 50 µM).

-

Control: Celecoxib (Selective COX-2 inhibitor) as positive control.

-

Vehicle: DMSO final concentration must be < 0.1% to avoid cytotoxicity.

-

-

Stimulation: Add LPS (1 µg/mL final) 1 hour after compound addition.

-

Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

-

Detection (Griess Assay):

-

Mix 50 µL supernatant + 50 µL Sulfanilamide solution.

-

Add 50 µL NED solution.

-

Incubate 10 min (dark).

-

Read Absorbance at 540 nm.

-

Mechanism of Action Diagram

Caption: Pathway showing LPS-induced inflammation and the specific intervention point (COX-2/iNOS) of amino-pyridazinone derivatives.

Part 4: Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| High Background (Enzymatic) | Non-specific binding of hydrophobic pyridazinone to the plate. | Add 0.01% Triton X-100 or CHAPS to the buffer. Use low-binding black plates. |

| Bell-Shaped Dose Response | Compound precipitation at high concentrations. | Check solubility limit. Exclude data points >100 µM if precipitation is visible. |

| High Cell Toxicity (MTT) | DMSO concentration > 0.5% or off-target mitochondrial toxicity. | Keep DMSO < 0.1%. Pyridazinones can target mitochondrial PDE; verify ATP levels. |

| Fluorescence Interference | Compound emits at ~520nm (Green). | Switch to Red readout (Ex: 600nm / Em: 665nm) or use absorbance-based Griess assay. |

References

-

Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.[2][3] Sami Publishing Company.[4]

-

Rathish, I. et al. (2012). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. ResearchGate.

-

Md. Rahmat Ali et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Journal of Chemical & Engineering Data.

-

Szczukowski, L. et al. (2022).[5] Pyrrolo[3,4-d]pyridazinone derivatives as selective COX-2 inhibitors. RSC Advances.

-

Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. researchgate.net [researchgate.net]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

Application Note: Crystallization Strategies for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol

Executive Summary & Molecular Context

Target Molecule: 6-((Cyclohexylmethyl)amino)pyridazin-3-ol CAS (Analog Reference): 845736-79-0 (related chloro-intermediate) Molecular Weight: ~207.27 g/mol

This guide details the isolation and purification of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol. While the IUPAC name suggests a hydroxylated aromatic system, this molecule exhibits significant lactam-lactim tautomerism . In the solid state, it predominantly exists as the pyridazin-3(2H)-one tautomer, stabilized by intermolecular hydrogen-bonded dimers.

Successful crystallization requires managing two competing physicochemical properties:

-

The Polar Head: The pyridazinone core is capable of strong hydrogen bonding (donor and acceptor).

-

The Lipophilic Tail: The cyclohexylmethyl group is hydrophobic and conformationally flexible, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) during cooling.

Pre-Crystallization Characterization

Before attempting bulk crystallization, the solubility profile must be established to select the thermodynamic window.

Solubility Profile (at 25°C)

Data extrapolated from structural analogs (e.g., Gabazine intermediates, 6-aminopyridazin-3(2H)-ones).

| Solvent System | Solubility | Classification | Utility |

| DMSO / DMF | > 150 mg/mL | High | Primary solvent for anti-solvent methods. |

| Methanol / Ethanol | 40–80 mg/mL | Moderate | Ideal for cooling crystallization. |

| Acetone / THF | 10–30 mg/mL | Moderate/Low | Potential anti-solvents or co-solvents. |

| Water (pH 7) | < 2 mg/mL | Poor | Excellent anti-solvent. |

| Water (pH < 2) | > 100 mg/mL | High | Soluble as the pyridazinium cation (salt). |

| Hexanes / Heptane | < 1 mg/mL | Insoluble | Anti-solvent (risk of oiling out). |

Tautomeric Control

Critical Mechanism: The crystallization solvent influences the tautomeric equilibrium. Protic solvents (Alcohols, Water) facilitate proton transfer, stabilizing the 3(2H)-one (Lactam) form, which is thermodynamically preferred in the crystal lattice due to the formation of

Figure 1: Solvent-mediated tautomerism. Protic solvents lower the activation energy for the H-shift, ensuring the molecule crystallizes in the stable Lactam form.

Detailed Crystallization Protocols

Protocol A: Cooling Crystallization (Standard Purification)

Best For: Final polishing of material with >85% purity. System: Ethanol / Water (90:10 v/v).

Rationale: The addition of water increases the polarity, encouraging the formation of the hydrated lactam form if applicable, while ethanol provides temperature-dependent solubility.

-

Dissolution: Charge 10.0 g of crude solid into a reactor. Add 120 mL of Absolute Ethanol .

-

Heating: Heat the slurry to reflux (78°C). If solids remain, add Ethanol in 10 mL increments until dissolution is complete (Max vol: 200 mL).

-

Clarification: If the solution is hazy (inorganic salts), filter hot through a sintered glass funnel (porosity 3) or a celite pad.

-

Nucleation Point: Cool the filtrate slowly to 60°C. Add Water dropwise (approx. 10-15 mL) until a faint, persistent turbidity is observed (metastable limit).

-

Re-dissolution: Re-heat to 75°C to clear the solution.

-

Controlled Cooling: Cool to 20°C at a rate of 10°C/hour.

-

Critical Step: If oil droplets appear at 40–50°C, hold temperature and add seed crystals (0.1 wt%). Do not cool further until the oil converts to solid.

-

-

Maturation: Stir at 0–5°C for 4 hours to maximize yield.

-

Isolation: Filter the white needles/prisms. Wash with cold Ethanol/Water (50:50). Dry under vacuum at 45°C.

Protocol B: Reactive Crystallization (Salt Formation)

Best For: Isolating the molecule from crude reaction mixtures or improving bioavailability. System: Isopropanol (IPA) / HCl.

Rationale: The basic secondary amine and the pyridazine ring can be protonated. The Hydrochloride salt disrupts the intermolecular H-bonding of the free base, often resulting in higher melting point solids that are less prone to oiling out.

-

Dissolution: Dissolve 5.0 g of the free base in 50 mL of Isopropyl Acetate (IPAc) or Isopropanol (IPA) at 40°C.

-

Acid Addition: Slowly add 1.1 equivalents of HCl (4M in Dioxane) or Conc. Aqueous HCl dropwise.

-

Precipitation: An immediate white precipitate (salt) should form.

-

Note: If a gum forms, heat the mixture to 70°C to redissolve, then cool slowly (0.5°C/min) to allow organized crystal lattice formation.

-

-

Isolation: Cool to 0°C. Filter and wash with cold IPAc.

Protocol C: Anti-Solvent Crash (High Throughput/Crude)

Best For: Rapid isolation from DMSO/DMF reaction streams. System: DMSO -> Water.

-

Preparation: Dissolve crude material in minimum DMSO (approx. 3 mL/g) at room temperature.

-

Anti-Solvent Charge: Place 10 volumes (relative to DMSO) of Water in a separate vessel, stirring rapidly.

-

Addition: Add the DMSO solution slowly into the water vortex.

-

Why? Adding DMSO to Water (Reverse Addition) maintains low local supersaturation, preventing the encapsulation of impurities. Adding Water to DMSO often causes "oiling out" due to high local supersaturation at the drop interface.

-

-

Aging: Stir the resulting suspension for 1 hour.

-

Filtration: Filter and wash extensively with water to remove residual DMSO.

Troubleshooting: The "Oiling Out" Phenomenon

The cyclohexyl group renders the molecule prone to Liquid-Liquid Phase Separation (LLPS). This manifests as the solution turning milky/oily before crystals appear.

| Symptom | Root Cause | Corrective Action |

| Milky Emulsion | Cooling too fast; Metastable zone exceeded. | Re-heat to clear point. Seed at |

| Sticky Gum | Impurities acting as plasticizers. | Switch to Protocol B (Salt formation) to change lattice energy. |